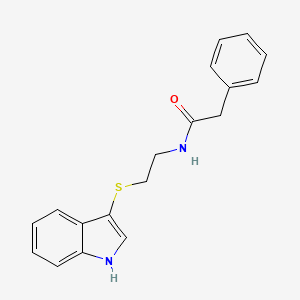

N-(2-((1H-吲哚-3-基)硫代)乙基)-2-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide has not been directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives were synthesized through a regioselective Friedel–Crafts alkylation catalyzed by AlCl3 at room temperature, yielding high product yields . Another relevant synthesis involved the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives to produce N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These methods could potentially be adapted for the synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . Similarly, the structure of N-[4-(Ethylsulfamoyl)phenyl]acetamide was investigated using Gaussian 16 W DFT tool, and its geometrical properties were optimized . These techniques could be employed to analyze the molecular structure of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied using computational methods. For instance, the interactions between N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and DNA bases were examined using the electrophilicity-based charge transfer method and charge transfer analysis . Additionally, the electronic properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were analyzed in polar liquids using the Fukui function and molecular docking analysis . These studies provide insights into the potential chemical reactions of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated. For example, the acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were assessed using FRAP and DPPH methods . These methods could be used to determine the physical and chemical properties of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide.

Relevant Case Studies

Several of the compounds synthesized in the studies have been evaluated for their biological activities. For instance, unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives exhibited moderate to good antiproliferative activity against the HCT116 cell line . N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were screened for antimicrobial, antidepressant, and anticonvulsant activities, with some compounds showing promising results . These case studies suggest potential biological applications for N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide, which could be explored in future research.

科学研究应用

海洋细菌中的吲哚生物碱

研究已发现各种吲哚生物碱,包括与 N-(2-((1H-吲哚-3-基)硫代)乙基)-2-苯基乙酰胺 在结构上相关的化合物,存在于海洋细菌中,如团簇泛菌。由于其独特的结构,这些化合物在探索新药物和生物活性物质方面具有潜在应用 (陈刚等,2013)。

抗过敏剂

一系列与本化合物密切相关的 N-(吡啶-4-基)-(吲哚-3-基)乙酰胺已被合成并评估其作为抗过敏剂的潜力。这些化合物在治疗过敏方面显示出希望,表明类似吲哚衍生物的潜在医学应用 (C. Menciu 等人,1999)。

治疗癌症的谷氨酰胺酶抑制剂

对双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物(与 N-(2-((1H-吲哚-3-基)硫代)乙基)-2-苯基乙酰胺 在结构上相似)的研究突出了它们作为强效谷氨酰胺酶抑制剂的作用。这些化合物已显示出抑制癌细胞生长的有效性,表明癌症治疗的潜在途径 (K. Shukla 等人,2012)。

对癌细胞的细胞毒活性

与 N-(2-((1H-吲哚-3-基)硫代)乙基)-2-苯基乙酰胺 在结构上相关的化合物已对各种癌细胞系表现出显着的细胞毒活性。这项研究表明这些化合物在开发新的抗癌剂中的潜在用途 (Özlem AkgÜl 等人,2013)。

抗糖尿病剂

具有 N-取代乙酰胺的吲哚基化合物,类似于 N-(2-((1H-吲哚-3-基)硫代)乙基)-2-苯基乙酰胺,已显示出显着的抗糖尿病潜力。这项研究为这些化合物在治疗糖尿病中开辟了可能性 (M. Nazir 等人,2018)。

Sigma1 受体配体

与本化合物在结构上相关的 N-(1-苄基哌啶-4-基)芳基乙酰胺已被合成并评估其与 sigma1 和 sigma2 受体的结合特性。这表明在开发与这些受体相关的疾病的治疗方法中具有潜在应用 (黄云生等人,2001)。

作用机制

Target of Action

N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a novel compound that has been found to target the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a promising target for antiviral drug development .

Mode of Action

This compound interacts with the RdRp of the viruses, inhibiting its function and thereby preventing viral replication

Biochemical Pathways

The inhibition of RdRp by N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide disrupts the viral replication process. This disruption prevents the viruses from multiplying within the host cells, thereby limiting the spread of the infection .

Pharmacokinetics

Its ability to inhibit viral replication at sub-micromolar ec50 values suggests that it may have favorable bioavailability .

Result of Action

The primary result of the action of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is the inhibition of viral replication. This leads to a decrease in the viral load within the host, which can help to alleviate the symptoms of the viral infection and potentially shorten its duration .

属性

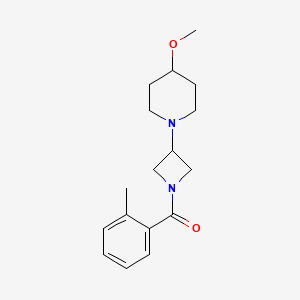

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(12-14-6-2-1-3-7-14)19-10-11-22-17-13-20-16-9-5-4-8-15(16)17/h1-9,13,20H,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGOOIRAZIEGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)

![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)

![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)